N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzofuran moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been found to target theAnaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Compounds with similar structures have been reported to inhibit alk . Inhibition of ALK leads to the blockage of downstream signaling pathways, which can result in decreased cell proliferation and induced cell death in ALK-dependent cancer cells .
Biochemical Pathways
Alk, a potential target of this compound, is involved in several signaling pathways, including the jak/stat, pi3k/akt, and ras/mek/erk pathways . These pathways are critical for cell cycle progression, survival, and proliferation .
Result of Action
If this compound acts as an alk inhibitor, it could potentially lead to decreased tumor growth in alk-dependent cancers by blocking cell proliferation and inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the benzofuran moiety, and the sulfonamide group. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Benzofuran Moiety: The benzofuran ring is often synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Coupling Reactions: The piperidine and benzofuran moieties are coupled using suitable coupling agents and conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzofuran rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a piperidine ring, a benzofuran moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-18-8-11-22(12-9-18)17-4-2-16(3-5-17)21-27(23,24)19-6-7-20-15(14-19)10-13-26-20/h2-7,14,18,21H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNLOVFHZVFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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